

Application Notes and Protocols for the Analytical Detection of Disperse Red 167

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Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

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Introduction

Disperse Red 167 is a monoazo dye belonging to the disperse class of dyes, which are characterized by their low water solubility and application in dyeing synthetic fibers like polyester.^[1] Its chemical formula is $C_{23}H_{26}ClN_5O_7$ with a molecular weight of 519.93 g/mol.^[1] Due to its widespread use in the textile industry and potential for migration into the environment and consumer products, robust and validated analytical methods are crucial for its detection and quantification. These application notes provide detailed protocols for the analysis of **Disperse Red 167** using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Sensing.

Data Presentation: Comparison of Analytical Methods

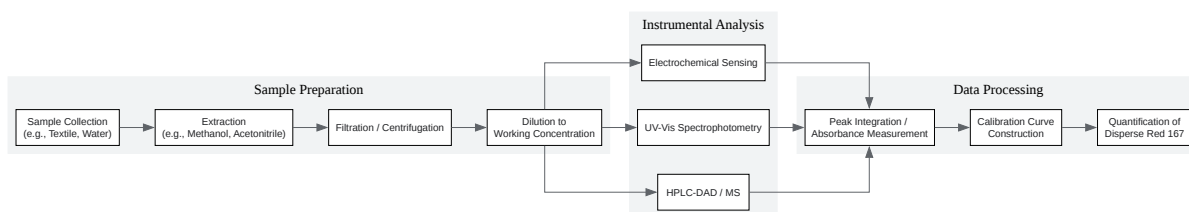
The following table summarizes the quantitative performance parameters of different analytical methods for the detection of **Disperse Red 167** and similar disperse dyes. This allows for a direct comparison to aid in method selection based on the specific analytical requirements such as sensitivity, accuracy, and the nature of the sample matrix.

Analytical Method	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Reference
HPLC-DAD	Disperse Red 1	7 - 28 ppb	Not Specified	0.10 - 5.00 ppm	Not Specified	[2]
UV-Vis Spectrophotometry	Disperse Red 1	2.47×10^{-6} mol L ⁻¹	8.22×10^{-6} mol L ⁻¹	0 - 64.0 x 10 ⁻⁶ mol L ⁻¹	85.9 - 113%	[3]
Electrochemical Sensing (DPV)	Various Azo Dyes	36 - 57 nM	Not Specified	1 - 100 μM	Not Specified	[4]

Note: Data for HPLC-DAD and UV-Vis Spectrophotometry are for Disperse Red 1, a structurally similar monoazo disperse dye, and provide an expected performance range for **Disperse Red 167**. Data for Electrochemical Sensing is for a range of azo dyes and indicates the potential sensitivity of the technique.

Experimental Workflows and Logical Relationships

A general workflow for the analytical detection of **Disperse Red 167** from a sample matrix to the final data analysis is outlined below. The specific steps within the sample preparation and instrumental analysis will vary depending on the chosen method.



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A generalized workflow for the analysis of **Disperse Red 167**.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is adapted from established methods for the analysis of disperse dyes and is suitable for the quantification of **Disperse Red 167**.^[5]

a. Instrumentation and Materials

- HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC grade acetonitrile, methanol, and ultrapure water.
- Formic acid or ammonium acetate for mobile phase modification.
- **Disperse Red 167** reference standard.

- Syringe filters (0.45 μm).

b. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 40% B to 98% B over 17 minutes, hold for 7 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Maximum absorption wavelength (λ_{max}) of **Disperse Red 167** (approximately 525 nm).
- Injection Volume: 10 μL

c. Standard and Sample Preparation

- Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Disperse Red 167** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 $\mu\text{g/mL}$).
- Sample Preparation (Textile):
 - Accurately weigh approximately 1 gram of the textile sample.
 - Extract the dye with a suitable solvent such as methanol or acetonitrile, potentially using sonication for 30 minutes.
 - Centrifuge the extract and filter the supernatant through a 0.45 μm syringe filter.

- Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.

d. Analysis

- Inject the prepared standards and samples into the HPLC system.
- Identify the **Disperse Red 167** peak based on its retention time and UV-Vis spectrum from the DAD.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of **Disperse Red 167** in the samples using the calibration curve.

UV-Vis Spectrophotometry

This protocol provides a straightforward method for the quantification of **Disperse Red 167** in solution, adapted from a method for Disperse Red 1.[3]

a. Instrumentation and Materials

- Double-beam UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).
- **Disperse Red 167** reference standard.
- Spectroscopic grade solvent (e.g., acetone, N,N-Dimethylformamide).
- Volumetric flasks.

b. Measurement Parameters

- Wavelength Scan: 350 - 700 nm to determine the maximum absorption wavelength (λ_{max}).
- Analytical Wavelength: λ_{max} of **Disperse Red 167** (approximately 525 nm).

c. Standard and Sample Preparation

- **Standard Stock Solution** (e.g., 100 μM): Accurately weigh an appropriate amount of **Disperse Red 167** reference standard and dissolve it in a suitable solvent in a volumetric flask to create a stock solution of known concentration.
- **Working Standard Solutions**: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve a linear range of concentrations (e.g., 1 - 50 μM).
- **Sample Preparation**:
 - Extract the dye from the sample matrix using a suitable solvent.
 - Filter the extract to remove any particulate matter.
 - Dilute the extract with the solvent to an absorbance value within the linear range of the calibration curve.

d. Analysis

- Measure the absorbance of the blank (solvent), standards, and samples at the analytical wavelength.
- Construct a calibration curve by plotting the absorbance values against the concentrations of the standards.
- Determine the concentration of **Disperse Red 167** in the samples from the calibration curve.

Electrochemical Sensing

This protocol outlines a general approach for the electrochemical detection of **Disperse Red 167** based on methods developed for other azo dyes.^{[4][6]} This method relies on the electrochemical reduction of the azo group.

a. Instrumentation and Materials

- Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

- Working Electrode: Glassy Carbon Electrode (GCE) or a modified electrode (e.g., with carbon nanotubes or metallic nanoparticles).
- Reference Electrode: Ag/AgCl.
- Counter Electrode: Platinum wire.
- Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (PBS) at a specific pH.
- **Disperse Red 167** reference standard.
- High-purity nitrogen gas.

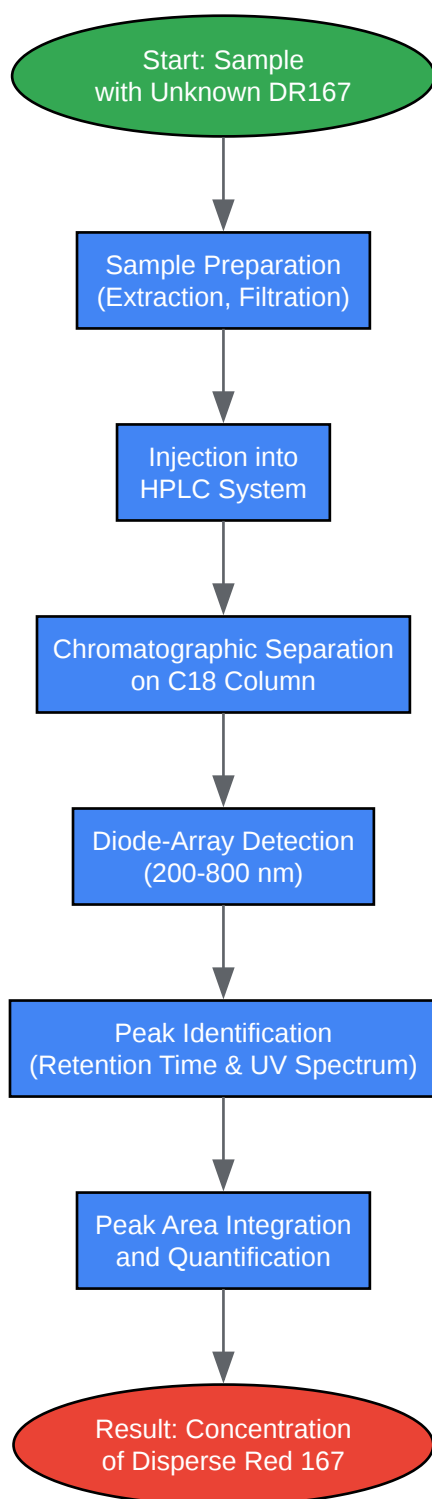
b. Experimental Procedure

- Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water, and sonicate in ethanol and water.
- Electrochemical Cell Setup: Place the three electrodes in an electrochemical cell containing the supporting electrolyte.
- Deoxygenation: Purge the solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen.
- Standard and Sample Preparation:
 - Prepare a stock solution of **Disperse Red 167** in a suitable solvent.
 - Prepare standard solutions by spiking the supporting electrolyte with known concentrations of the dye.
 - Prepare samples by extracting the dye and dissolving it in the supporting electrolyte.
- Voltammetric Analysis (Differential Pulse Voltammetry - DPV):
 - Scan the potential in the negative direction to observe the reduction of the azo group (e.g., from +0.2 V to -1.0 V).

- Record the differential pulse voltammograms for the blank, standards, and samples.
- Quantification:
 - Measure the peak current corresponding to the reduction of **Disperse Red 167**.
 - Construct a calibration curve by plotting the peak current against the concentration of the standards.
 - Determine the concentration of **Disperse Red 167** in the samples using the calibration curve.

Signaling Pathways and Logical Relationships

The analytical process for each method can be visualized as a decision-making and processing pathway. The following diagram illustrates the logical flow for the HPLC-DAD method.



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